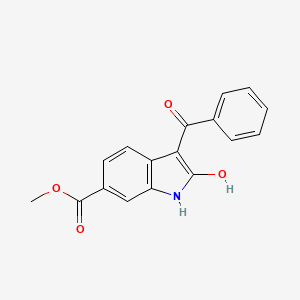
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Descripción general
Descripción
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, also known as MHPIC, is a chemical compound with potential applications in scientific research. MHPIC is a heterocyclic compound that contains an indole ring and a keto group. It has been synthesized and studied for its potential as an anticancer agent, as well as its ability to inhibit certain enzymes.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate and its derivatives are subjects of study in the synthesis of novel compounds with potential biological activities. For instance, a study explored the synthesis and anti-inflammatory activity of related compounds, showcasing their potential in creating new anti-inflammatory agents with improved efficacy and fewer side effects (Cong Ri-gang, 2007).
Chemical Structure and Synthesis Methods
The chemical structure of derivatives of Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate has been detailed through methods like X-ray crystallography. These structural analyses provide insights into the molecular arrangement and potential applications in various fields, including medicinal chemistry (N. Lisowskaya, M. Alajarín, P. Sánchez-Andrada, 2006).
Potential in Cancer Research
There's research indicating the utility of 3-methylene-2-oxoindoline-5-carboxamide derivatives, closely related to Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, in anti-cancer activities. These compounds have shown inhibitory activity against human lung adenocarcinoma, providing a basis for further exploration in oncology (Juntao Ai et al., 2017).
Insights into Molecular Interactions
Studies have also been conducted to understand the intermolecular interactions involving derivatives of Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate. These insights are crucial for applications in drug design and the development of new pharmaceutical compounds (D. Dey, Santanu Ghosh, D. Chopra, 2014).
Enaminones and Anticonvulsant Properties
Research on enaminones, a class of compounds related to Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, has revealed potential anticonvulsant properties. These compounds have shown promise in the treatment of epilepsy and related disorders (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).
Propiedades
IUPAC Name |
methyl 3-benzoyl-2-hydroxy-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-22-17(21)11-7-8-12-13(9-11)18-16(20)14(12)15(19)10-5-3-2-4-6-10/h2-9,18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAXHFYBNNGHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



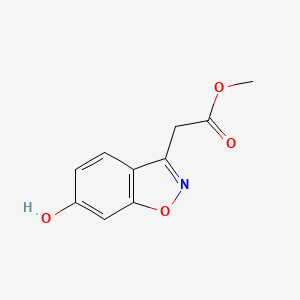
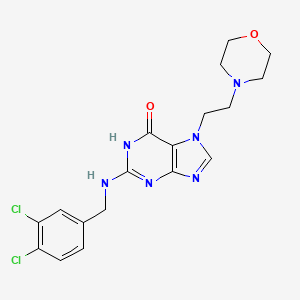
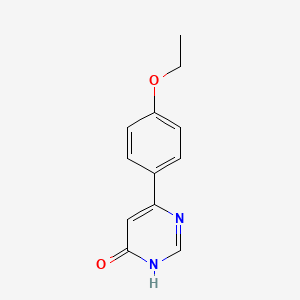
![1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436708.png)

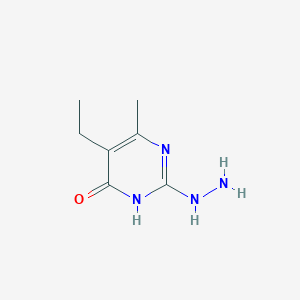
![2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)
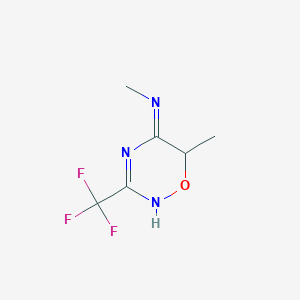
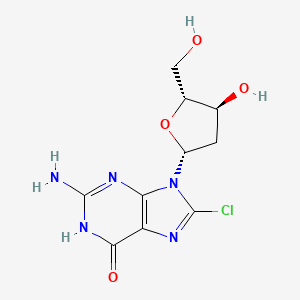
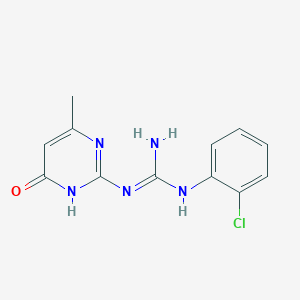
![N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide](/img/structure/B1436719.png)
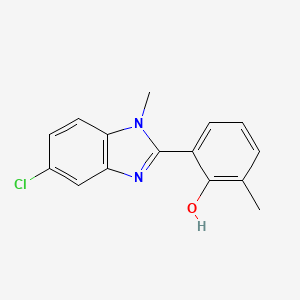
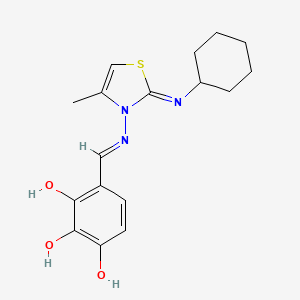
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)